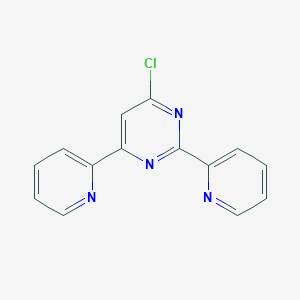

4-Chloro-2,6-di(2-pyridinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

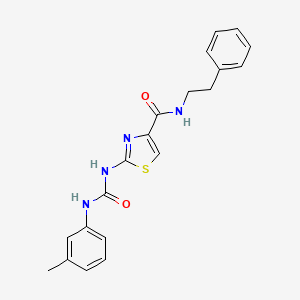

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a chemical compound with the CAS number 10198-68-2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-2,6-di(2-pyridinyl)pyrimidine, has been a subject of research. For instance, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step of a synthetic approach. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine is C14H9ClN4 . It has a molecular weight of 144.56 g/mol .Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-2,6-di(2-pyridinyl)pyrimidine, are known to undergo various chemical reactions. For example, they can undergo nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a white crystalline solid. It exhibits solubility in water and slight solubility in organic solvents. The compound has a pKa value of 6.3, indicating its behavior as a weak base .Aplicaciones Científicas De Investigación

Antiallergic Potential

4-Chloro-2,6-di(2-pyridinyl)pyrimidine derivatives have shown potential in antiallergic applications. Research by Lesher, Singh, and Mielens (1982) revealed that certain compounds derived from 4-Chloro-2-(4-pyridinyl)pyrimidines demonstrated antiallergic activity, particularly effective in rat passive cutaneous anaphylaxis models (Lesher, Singh, & Mielens, 1982).

Molecular Recognition and Hydrogen Bonding

Pyrimidines, including derivatives of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine, play a crucial role in molecular recognition processes through hydrogen bonding, which is key in biology and medicine. Rajam et al. (2017) studied the crystallization of pyrimidine derivatives, emphasizing their significance in drug action and DNA structure (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Optical Properties and Sensor Applications

4-Chloro-2,6-di(2-pyridinyl)pyrimidine derivatives also exhibit interesting optical properties. Hadad et al. (2011) discovered that these compounds can act as colorimetric and luminescent pH sensors, showing dramatic color changes and luminescence switching upon introduction of acid (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).

Nonlinear Optical Properties

Investigating the nonlinear optical (NLO) properties of pyrimidine derivatives, Hussain et al. (2020) found that 4-thiopyrimidines derivatives, related to 4-Chloro-2,6-di(2-pyridinyl)pyrimidine, show significant potential in NLO fields, which are vital for optoelectronic applications (Hussain et al., 2020).

Agricultural Applications

Research on pyrimidine structures has also extended into the agricultural sector. Wei (2011) explored the anti-TMV (Tobacco Mosaic Virus) activity of pyrimidine derivatives, highlighting their potential in pesticide innovation (Wei, 2011).

Safety And Hazards

According to the safety data sheet, 4-Chloro-2,6-di(2-pyridinyl)pyrimidine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Safety precautions such as rinsing the eyes with water, avoiding skin and eye contact, and using only in well-ventilated areas are recommended .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-2,6-dipyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJZUIYZPXXSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-di(2-pyridinyl)pyrimidine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)

![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2723720.png)